Ethyl 1-(2-ethoxy-2-oxoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 1-(2-ethoxy-2-oxoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes an ethyl ester group, a dihydroquinoline core, and an ethoxy-oxoethyl side chain. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-ethoxy-2-oxoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with aniline derivatives, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-ethoxy-2-oxoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selective transformation of the compound .
Major Products Formed
The major products formed from these reactions include a variety of quinoline derivatives with different functional groups, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
Ethyl 1-(2-ethoxy-2-oxoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-ethoxy-2-oxoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate: Similar in structure but with a piperidine ring instead of a quinoline core.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Contains a piperazine ring and is used as a building block in organic synthesis.
2-[(2-Ethoxy-2-oxoethyl)sulfanyl]methylfuran-3-carboxylates: Features a furan ring and is involved in intramolecular cyclization reactions.
Uniqueness
Ethyl 1-(2-ethoxy-2-oxoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its quinoline core, which imparts distinct chemical and biological properties. The presence of the ethoxy-oxoethyl side chain further enhances its reactivity and potential for diverse chemical transformations .
Biological Activity
Ethyl 1-(2-ethoxy-2-oxoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Molecular Formula: C13H16N2O5
Molecular Weight: 268.28 g/mol
CAS Number: 675247
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties. In particular, it has shown efficacy against various bacterial strains. The following table summarizes the minimum inhibitory concentration (MIC) values against selected pathogens:
Pathogen | MIC (μg/mL) | Remarks |
---|---|---|
Escherichia coli (E. coli) | <0.041 | Comparable to norfloxacin |
Staphylococcus aureus (S. aureus) | <0.041 | Strong antimicrobial efficacy |
Enterococcus faecalis (E. faecalis) | <0.041 | Effective against Gram-positive bacteria |
Candida albicans (C. albicans) | Moderate | Some antifungal activity noted |
The compound exhibited a minimum bactericidal concentration (MBC) of less than 0.041 μg/mL against E. coli and S. aureus, indicating potent antibacterial activity comparable to established antibiotics such as norfloxacin and ampicillin .
The mechanism underlying the antimicrobial activity of this compound is believed to involve interference with bacterial DNA synthesis and function. Similar to other quinoline derivatives, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .
Study 1: Antimicrobial Efficacy Evaluation
In a study conducted by researchers at a pharmaceutical institute, this compound was tested against a panel of clinical isolates. The results demonstrated that the compound not only inhibited bacterial growth but also showed potential synergistic effects when combined with other antibiotics, enhancing their efficacy against resistant strains .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study indicated that modifications to the ethoxy group significantly impacted the biological activity of the compound. Variations in substituents led to changes in solubility and potency, suggesting that careful structural optimization could yield even more effective derivatives .
Safety and Toxicity
While the antimicrobial properties are promising, safety assessments are crucial for any therapeutic application. Preliminary toxicity studies indicated that the compound exhibits low cytotoxicity towards mammalian cells at therapeutic concentrations. Further research is needed to fully understand its safety profile and potential side effects in vivo .
Properties
Molecular Formula |
C16H17NO5 |
---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
ethyl 1-(2-ethoxy-2-oxoethyl)-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C16H17NO5/c1-3-21-14(18)10-17-9-12(16(20)22-4-2)15(19)11-7-5-6-8-13(11)17/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
CGDSLDHETJPANQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=C(C(=O)C2=CC=CC=C21)C(=O)OCC |
Origin of Product |
United States |
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